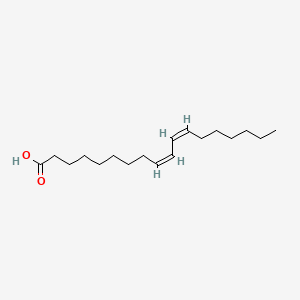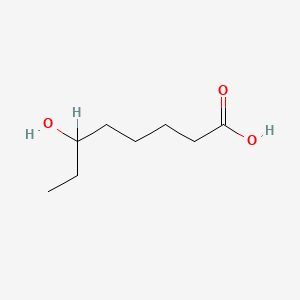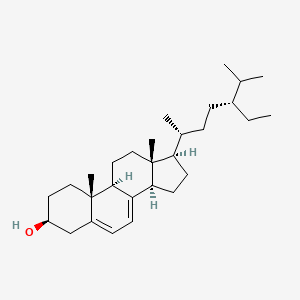
2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)-
Übersicht
Beschreibung
Dodeca-2E,4E-diensäure-Isobutylamid ist ein natürlich vorkommendes Alkamid, das aus der Pflanze Echinacea purpurea gewonnen wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, immunmodulatorische und antidiabetische Wirkungen . Die Verbindung hat die Summenformel C16H29NO und ein Molekulargewicht von 251,41 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dodeca-2E,4E-diensäure-Isobutylamid umfasst in der Regel die Reaktion von Dodeca-2E,4E-diensäure mit Isobutylamid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig ein Dehydratisierungsmittel verwendet wird, um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Dodeca-2E,4E-diensäure-Isobutylamid kann die Extraktion der Verbindung aus Echinacea purpurea umfassen, gefolgt von Reinigungsprozessen wie der Chromatographie. Die Verbindung kann auch chemisch in großtechnischen Reaktoren unter optimierten Bedingungen synthetisiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Dodeca-2E,4E-diensäure-Isobutylamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln.
Substitution: Die Amidgruppe kann an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von Dodeca-2E,4E-diensäure-Isobutylamid, wie Oxide, reduzierte Alkane und substituierte Amide .
Wissenschaftliche Forschungsanwendungen
Dodeca-2E,4E-diensäure-Isobutylamid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Dodeca-2E,4E-diensäure-Isobutylamid entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:
Insulin-Signalweg: Die Verbindung erhöht die Glukoseaufnahme in Adipozyten durch Aktivierung des Akt-Signalwegs, was zu einer erhöhten Translokation des Glukosetransporters 4 zur Zellmembran führt.
Immunmodulation: Es moduliert die Produktion von Zytokinen wie Interleukin-2 und beeinflusst so die Immunantwort.
Wissenschaftliche Forschungsanwendungen
Dodeca-2E,4E-dienoic acid isobutylamide has a wide range of scientific research applications:
Wirkmechanismus
Dodeca-2E,4E-dienoic acid isobutylamide exerts its effects through various molecular targets and pathways:
Insulin Signaling Pathway: The compound enhances glucose uptake in adipocytes by activating the Akt signaling pathway, leading to increased translocation of glucose transporter 4 to the cell membrane.
Immunomodulation: It modulates the production of cytokines such as interleukin-2, thereby influencing immune responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Alkamide wie Spilanthol, Pellitorin und Sanshool, die ebenfalls aus Pflanzen gewonnen werden und ähnliche biologische Aktivitäten aufweisen .
Einzigartigkeit
Dodeca-2E,4E-diensäure-Isobutylamid ist aufgrund seiner spezifischen Struktur einzigartig, die eine Isobutyl-Kopfgruppe und ein Dodecadienamid-Rückgrat umfasst. Diese Struktur trägt zu seinen besonderen biologischen Aktivitäten bei, wie z. B. seine potenten antidiabetischen Wirkungen durch die Aktivierung des Insulin-Signalwegs .
Eigenschaften
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,17,18)/b11-10+,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMJCAPNGJKEM-AQASXUMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346924 | |
| Record name | (2E,4E)-Dodecatetraenoic acid isobutylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24738-51-0 | |
| Record name | Dodecatetraenoic acid isobutylamide, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024738510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-Dodecatetraenoic acid isobutylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECATETRAENOIC ACID ISOBUTYLAMIDE, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4WO3BVS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



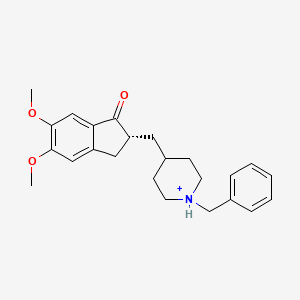
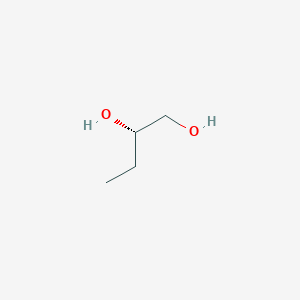
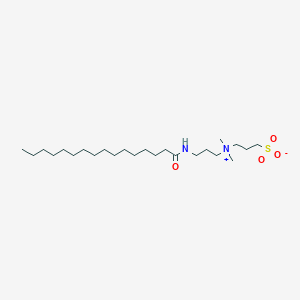
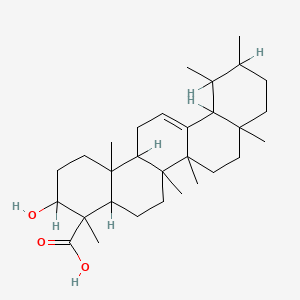
![3,3-Dimethyl-1,5-dinitro-6-phenoxy-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B1233179.png)



